molecular formula C8H10N2O2S B2507948 (5-Hydroxy-2-methoxyphenyl)thiourea CAS No. 26449-97-8

(5-Hydroxy-2-methoxyphenyl)thiourea

Cat. No.: B2507948
CAS No.: 26449-97-8
M. Wt: 198.24
InChI Key: UYKHXNJQBOTXMJ-UHFFFAOYSA-N
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Description

(5-Hydroxy-2-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H10N2O2S It is a derivative of thiourea, where the phenyl ring is substituted with hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-2-methoxyphenyl)thiourea typically involves the reaction of 5-hydroxy-2-methoxyaniline with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, and involve steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The hydroxyl and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(5-Hydroxy-2-methoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of (5-Hydroxy-2-methoxyphenyl)thiourea involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl and methoxy groups on the phenyl ring enhance its ability to form hydrogen bonds, while the thiourea group can interact with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxy-5-methylphenyl)thiourea: Similar structure with a methyl group instead of a methoxy group.

    (5-Hydroxy-2-methoxyphenyl)urea: Similar structure but with an oxygen atom instead of sulfur in the thiourea group.

Uniqueness

(5-Hydroxy-2-methoxyphenyl)thiourea is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5-hydroxy-2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-7-3-2-5(11)4-6(7)10-8(9)13/h2-4,11H,1H3,(H3,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKHXNJQBOTXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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